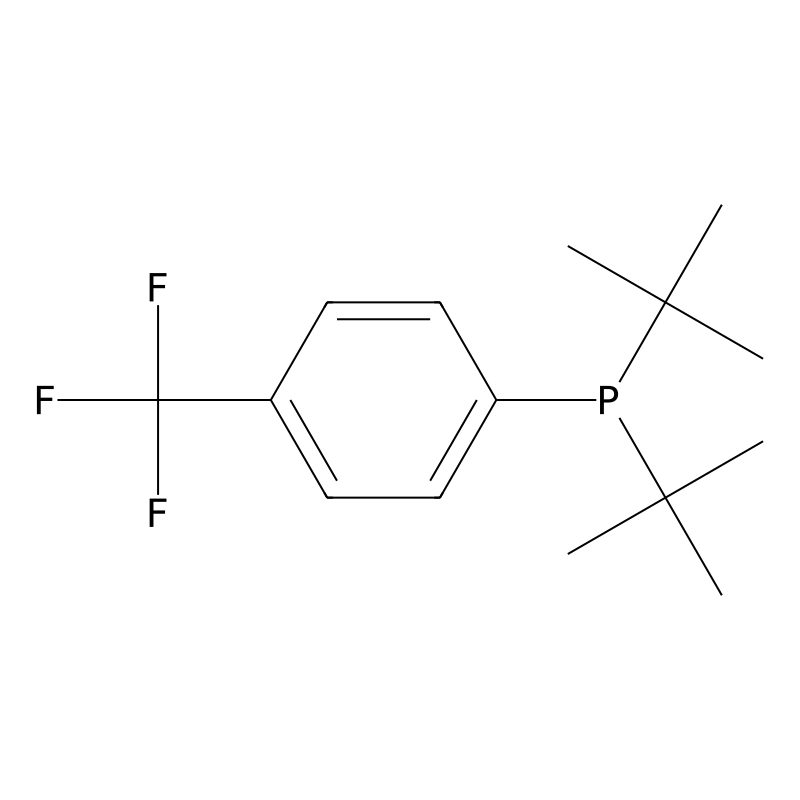

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor in Cross-Coupling Reactions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine serves as a valuable precursor for transition metal catalysts used in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. The bulky tert-butyl (tBu) groups on the phosphorus atom sterically hinder the formation of unwanted side products, while the electron-withdrawing trifluoromethyl (CF3) group enhances the catalyst's activity.

Studies have demonstrated its effectiveness in various cross-coupling reactions, including:

- Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an amine and an aryl halide or pseudo halide.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organic halide.

- Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

- Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an organic halide.

- Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide.

- Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane and an organic halide.

The specific choice of catalyst precursor and reaction conditions depends on the desired product and the functional groups involved.

Ligand for Transition Metal Complexes

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can also act as a ligand, binding to transition metals to form complexes with unique properties. These complexes can be employed in various applications, including:

- Catalysis: Similar to its role as a catalyst precursor, the ligand can influence the activity and selectivity of transition metal catalysts in various organic transformations.

- Activation of small molecules: The ligand can facilitate the activation of small molecules like hydrogen or carbon monoxide, enabling their participation in various chemical reactions.

- Material science: Transition metal complexes containing di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can be used in the development of functional materials with specific properties, such as luminescence or conductivity.

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine has the molecular formula C15H22F3P and a molecular weight of 290.30 g/mol. It features a phosphine group bonded to a phenyl ring that is substituted with a trifluoromethyl group and two tert-butyl groups. This configuration imparts distinctive electronic and steric properties, making it a valuable ligand in various catalytic processes .

- Oxidation: The compound can be oxidized to form phosphine oxides.

- Substitution: It is involved in substitution reactions where the phosphine group can be replaced by other functional groups.

- Coupling Reactions: Commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings .

Common Reagents and Conditions- Oxidation: Utilizes oxidizing agents like hydrogen peroxide.

- Substitution: Involves alkyl or aryl halides.

- Coupling Reactions: Often employs palladium catalysts under varying conditions depending on the specific reaction type.

Major Products Formed- Oxidation: Produces phosphine oxides.

- Substitution: Yields various substituted phosphines.

- Coupling Reactions: Results in biaryl compounds and other coupled products.

- Oxidation: Produces phosphine oxides.

- Substitution: Yields various substituted phosphines.

- Coupling Reactions: Results in biaryl compounds and other coupled products.

While specific biological activities are less documented, Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its role as a ligand enhances the efficiency of catalytic processes that can lead to the development of new therapeutic agents .

Synthetic Routes

The synthesis of Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine typically involves:

- Reaction of Chlorophosphines with Grignard Reagents: The interaction of tert-butylmagnesium chloride with 4-(trifluoromethyl)phenylchlorophosphine is common.

- Controlled Conditions: The reaction is conducted under inert atmospheres to prevent oxidation and hydrolysis .

Industrial Production

In industrial settings, similar synthetic routes are scaled up using automated reactors. Precise control over reaction parameters ensures high yield and purity, often employing advanced purification techniques like distillation and recrystallization.

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine finds extensive use across various fields:

- Chemistry: Serves as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.

- Biology: Aids in synthesizing biologically active compounds.

- Medicine: Contributes to drug development.

- Industry: Used in producing fine chemicals and materials .

Similar Compounds- Di-tert-butylphenylphosphine

- Tri-tert-butylphosphine

- Dicyclohexylphenylphosphine

Uniqueness

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine stands out due to the presence of the trifluoromethyl group. This group significantly alters the electronic properties compared to similar compounds, making it particularly effective in catalytic applications where electronic modulation is essential. Its unique steric hindrance also contributes to its selectivity in various reactions .

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant